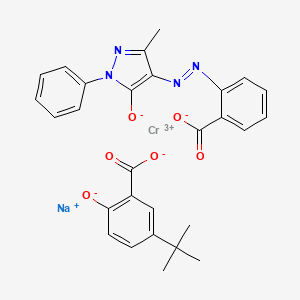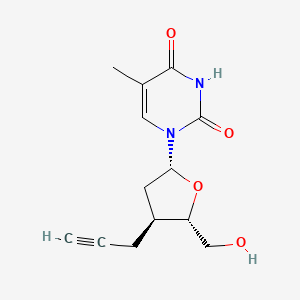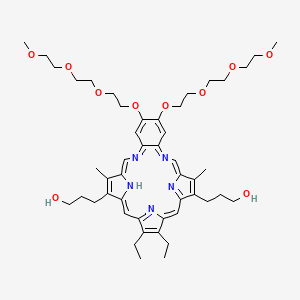
Benzenamine, 4,4'-(1H-benzotriazol-1-ylmethylene)bis[N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(p-dimethylaminophenyl)benzotriazole methane is a complex organic compound that features a benzotriazole core with two p-dimethylaminophenyl groups attached to a central methane carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(p-dimethylaminophenyl)benzotriazole methane typically involves the reaction of benzotriazole with p-dimethylaminobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are frequently employed.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
On an industrial scale, the production of Bis(p-dimethylaminophenyl)benzotriazole methane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(p-dimethylaminophenyl)benzotriazole methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzotriazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Bis(p-dimethylaminophenyl)benzotriazole methane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, including polymers and dyes, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Bis(p-dimethylaminophenyl)benzotriazole methane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the p-dimethylaminophenyl groups can participate in electron transfer reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(benzimidazole) methane: Similar in structure but with benzimidazole groups instead of benzotriazole.
Bis(p-dimethylaminophenyl)benzimidazole methane: Contains benzimidazole instead of benzotriazole but retains the p-dimethylaminophenyl groups.
Uniqueness
Bis(p-dimethylaminophenyl)benzotriazole methane is unique due to the presence of the benzotriazole core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Propiedades
Número CAS |
19759-89-8 |
|---|---|
Fórmula molecular |
C23H25N5 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
4-[benzotriazol-1-yl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H25N5/c1-26(2)19-13-9-17(10-14-19)23(18-11-15-20(16-12-18)27(3)4)28-22-8-6-5-7-21(22)24-25-28/h5-16,23H,1-4H3 |
Clave InChI |
ODGMWVOSLIKULK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)N3C4=CC=CC=C4N=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)













